

# Protriptyline binding affinity comparison SERT NET

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## Compound Focus: Protriptyline Hydrochloride

CAS No.: 1225-55-4

Cat. No.: S002183

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## Binding Affinity of Protriptyline

Transporter	Binding Affinity (K <sub>i</sub> , nM)	Selectivity Ratio (SERT/NET)
NET (Norepinephrine)	1.41 nM [1]	~14-fold
SERT (Serotonin)	19.6 nM [1]	

This **~14-fold selectivity** for NET over SERT classifies protriptyline as a norepinephrine reuptake inhibitor [1] [2].

## Key Experimental Context

The pharmacological profile of protriptyline was established using standard radioligand binding assays, which measure a test compound's ability to displace a radioactively labeled ligand from the transporter.

- NET Binding Assay:** The binding affinity (K<sub>i</sub>) of 1.41 nM for the human NET places protriptyline among the more potent tricyclic antidepressants for this transporter, similar to nortriptyline (K<sub>i</sub> = 3.4 nM) [2].

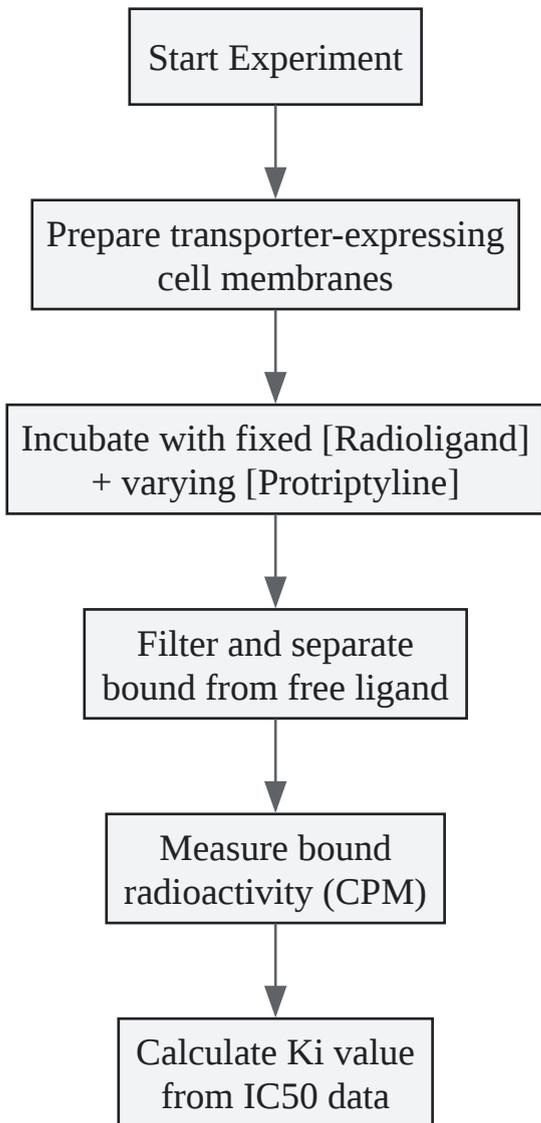
- **SERT Binding Assay:** The affinity for the human SERT is weaker, with a  $K_i$  of 19.6 nM [1]. This confirms its primary mechanism is noradrenergic.

## Experimental Protocol Overview

While the exact protocol for protriptyline's cited data is not detailed in the search results, the following general methodology is standard for determining such values [3] [4] [5].

- **1. Cell Preparation:** Experiments use cell membranes or whole cells from a cell line (e.g., HEK-293) genetically engineered to express the human NET or SERT.
- **2. Incubation:** The cell preparation is incubated with a fixed concentration of a radioactive ligand (e.g., [<sup>3</sup>H]nisoxetine for NET or [<sup>3</sup>H]citalopram for SERT) and varying concentrations of the unlabeled competitor drug (protriptyline).
- **3. Measurement:** The mixture is filtered to separate bound from unbound radioactivity. The amount of radioactive ligand still bound to the transporter is measured.
- **4. Data Analysis:** The concentration of protriptyline that displaces 50% of the specific radioactive binding is determined (IC<sub>50</sub>), and this value is converted to an inhibition constant ( $K_i$ ), which represents the binding affinity.

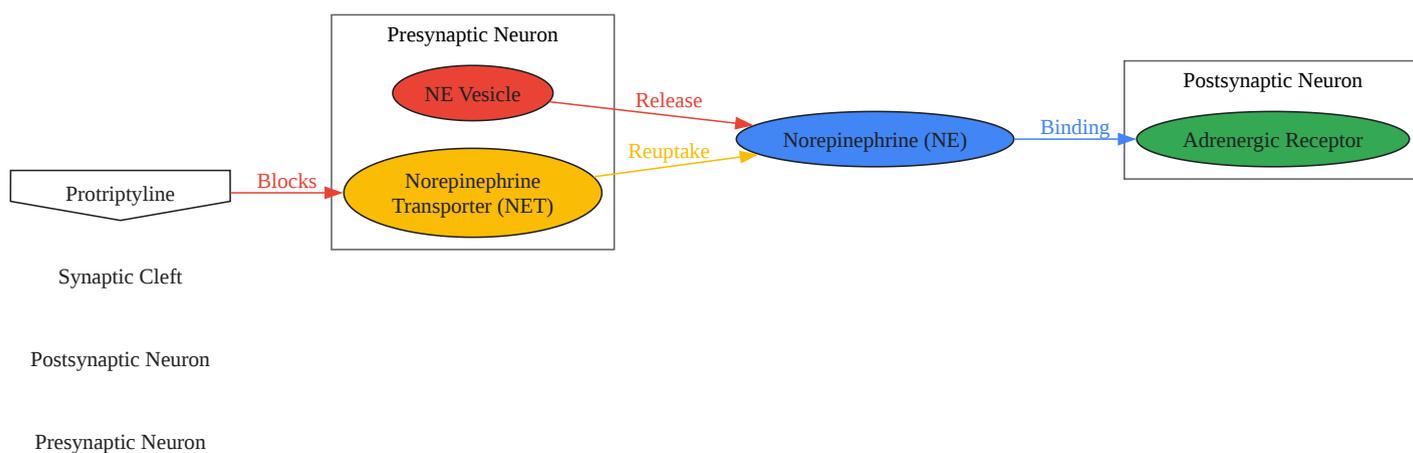
The following diagram outlines the general workflow for a competitive radioligand binding assay:



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## Neurotransmitter Transport & Drug Action

The diagram below illustrates how protriptyline exerts its effect at the synaptic level by blocking the norepinephrine transporter.



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## References

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2. Norepinephrine transporter inhibitors and their therapeutic ... [pmc.ncbi.nlm.nih.gov]
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